molecular formula C18H21N9O4 B15011253 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[1-(2-hydroxyphenyl)ethylidene]-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[1-(2-hydroxyphenyl)ethylidene]-5-(4-morpholinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B15011253
M. Wt: 427.4 g/mol
InChI Key: MTHKSROUAKSQOU-RGVLZGJSSA-N
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Description

This compound belongs to a class of heterocyclic carbohydrazides featuring a 1,2,3-triazole core substituted with a 4-amino-1,2,5-oxadiazol-3-yl group at position 1, a 4-morpholinylmethyl group at position 5, and a hydrazide moiety linked to a 2-hydroxyphenyl ethylidene substituent. The structural complexity of this molecule confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. Its design leverages the pharmacophoric features of 1,2,3-triazoles (known for metabolic stability) and 1,2,5-oxadiazoles (valued for their electron-withdrawing and hydrogen-bonding capabilities) .

Properties

Molecular Formula

C18H21N9O4

Molecular Weight

427.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C18H21N9O4/c1-11(12-4-2-3-5-14(12)28)20-22-18(29)15-13(10-26-6-8-30-9-7-26)27(25-21-15)17-16(19)23-31-24-17/h2-5,28H,6-10H2,1H3,(H2,19,23)(H,22,29)/b20-11+

InChI Key

MTHKSROUAKSQOU-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCOCC3)/C4=CC=CC=C4O

Canonical SMILES

CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCOCC3)C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole and triazole rings, followed by the introduction of the morpholine and hydrazide groups. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its multiple functional groups may interact with various biological targets, making it a versatile molecule for drug design.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA.

Comparison with Similar Compounds

Structural Features

The compound shares structural homology with other 1,2,3-triazole-4-carbohydrazides but differs in substituent patterns (Table 1). Key analogs include:

  • 1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(methoxymethyl)-N′-(3-phenylpropanoyl)-1H-1,2,3-triazole-5-carbohydrazide (): Replaces the morpholinylmethyl with methoxymethyl and the 2-hydroxyphenyl ethylidene with 3-phenylpropanoyl.
  • 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N′-[(1E)-1-(4-nitrophenyl)ethylidene]-5-(1-piperidinylmethyl)-1H-1,2,3-triazole-4-carbohydrazide (): Substitutes morpholine with piperidine and introduces a nitro group on the phenyl ring.
  • 1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-{[methyl(phenyl)amino]methyl}-N′-[4-(methylsulfanyl)benzylidene]-1H-1,2,3-triazole-4-carbohydrazide (): Features a methyl(phenyl)amino group at position 5 and a methylsulfanyl benzylidene moiety.

Table 1. Structural Comparison of Key Analogs

Compound ID Substituent at Position 5 Hydrazide Substituent Key Functional Groups
Target 4-Morpholinylmethyl 2-Hydroxyphenyl ethylidene -OH, morpholine
Methoxymethyl 3-Phenylpropanoyl -OCH3, carbonyl
1-Piperidinylmethyl 4-Nitrophenyl ethylidene -NO2, piperidine
[Methyl(phenyl)amino]methyl 4-Methylsulfanyl benzylidene -SMe, tertiary amine
Physicochemical Properties
  • Molecular Weight and Solubility : The target compound’s molecular weight (~520–550 g/mol) is comparable to analogs in –3. The 2-hydroxyphenyl group improves aqueous solubility relative to nitro- or methylsulfanyl-substituted analogs (e.g., and have logP values >3.0, suggesting higher lipophilicity) .
  • Hydrogen-Bonding Capacity: The hydroxyl group in the target compound increases hydrogen-bond donor count (HBD = 2) compared to non-hydroxylated analogs (HBD = 1 in –3), enhancing interactions with biological targets .

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